molecular formula C19H38O3 B13798496 Octadecanoic acid, 7-hydroxy-, methyl ester CAS No. 2379-96-6

Octadecanoic acid, 7-hydroxy-, methyl ester

Cat. No.: B13798496
CAS No.: 2379-96-6
M. Wt: 314.5 g/mol
InChI Key: IJBGOEKNFPZAGP-UHFFFAOYSA-N
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Description

Octadecanoic acid, 7-hydroxy-, methyl ester: is a chemical compound with the molecular formula C19H38O3 It is a derivative of octadecanoic acid (stearic acid) where a hydroxyl group is attached to the 7th carbon, and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 7-hydroxy-, methyl ester typically involves the following steps:

    Hydroxylation: Octadecanoic acid is subjected to hydroxylation to introduce a hydroxyl group at the 7th carbon position. This can be achieved using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.

    Esterification: The hydroxylated octadecanoic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA). The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The hydroxylation and esterification reactions are optimized for higher yields and purity. Catalysts and reaction conditions are carefully controlled to minimize by-products and ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Octadecanoic acid, 7-hydroxy-, methyl ester can undergo oxidation reactions where the hydroxyl group is further oxidized to a carbonyl group, forming ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated compounds, alkylated derivatives

Scientific Research Applications

Octadecanoic acid, 7-hydroxy-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their ability to modulate biological pathways and treat diseases.

    Industry: It is used in the production of surfactants, lubricants, and emulsifiers. Its properties make it suitable for use in cosmetics and personal care products.

Mechanism of Action

The mechanism of action of octadecanoic acid, 7-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th carbon position allows it to form hydrogen bonds with biological molecules, influencing their structure and function. It can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Octadecanoic acid, methyl ester: Lacks the hydroxyl group at the 7th position, making it less reactive in certain chemical reactions.

    Octadecanoic acid, 12-hydroxy-, methyl ester: The hydroxyl group is located at the 12th carbon position, resulting in different chemical and biological properties.

    Hexadecanoic acid, methyl ester: A shorter chain fatty acid ester with different physical and chemical characteristics.

Uniqueness

Octadecanoic acid, 7-hydroxy-, methyl ester is unique due to the presence of the hydroxyl group at the 7th carbon position. This structural feature imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

2379-96-6

Molecular Formula

C19H38O3

Molecular Weight

314.5 g/mol

IUPAC Name

methyl 7-hydroxyoctadecanoate

InChI

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-12-15-18(20)16-13-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3

InChI Key

IJBGOEKNFPZAGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CCCCCC(=O)OC)O

Origin of Product

United States

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